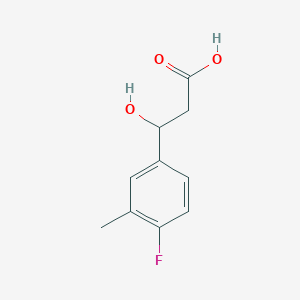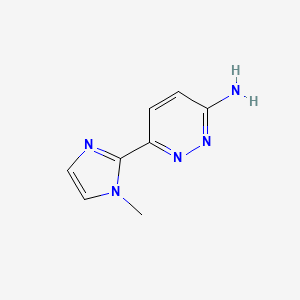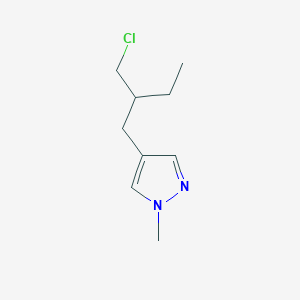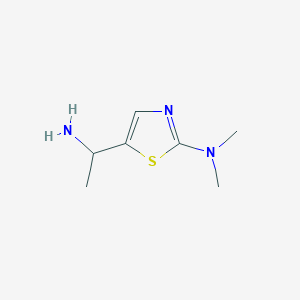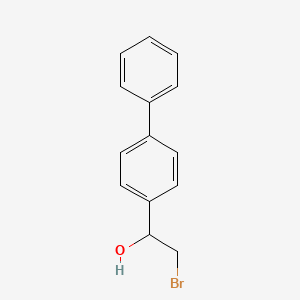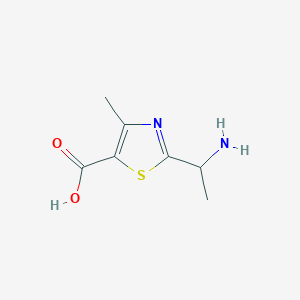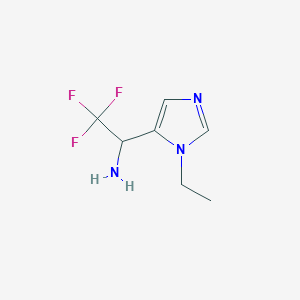
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with a trifluoroethylating agent. One common method involves the use of trifluoroethylamine as the trifluoroethylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF) or methanol, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial production to meet regulatory standards.
化学反応の分析
Types of Reactions
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as improved solubility and stability.
作用機序
The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of serotonin receptors, influencing neurotransmitter activity in the brain. The compound’s trifluoroethyl group enhances its binding affinity and selectivity towards these receptors, making it a potential candidate for the development of new antidepressant drugs .
類似化合物との比較
Similar Compounds
- 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-5-yl)methylamine
Uniqueness
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced stability and bioavailability are desired.
特性
分子式 |
C7H10F3N3 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC名 |
1-(3-ethylimidazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-12-3-5(13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 |
InChIキー |
HYCWOHJHSQUOAB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


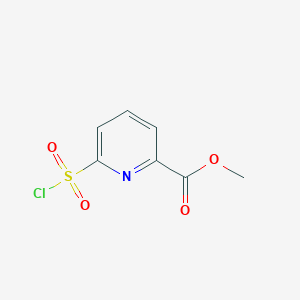

![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
